Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Overview
Description
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is an organic compound with the molecular formula C12H20O6. It is a diethyl ester derivative of 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid. This compound is known for its unique structural features, which include a dioxane ring and two ester functional groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate can be synthesized through the esterification of 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Requires a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as ether.
Substitution: Involves nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid and ethanol.
Reduction: 2,2-dimethyl-1,3-dioxane-5,5-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The dioxane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another diethyl ester with similar ester functional groups but different ring structure.
2,2-Dimethyl-1,3-dioxane-5-ol: A related compound with a hydroxyl group instead of ester groups.
Uniqueness
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is unique due to its dioxane ring structure combined with two ester functional groups. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRLQBPVLCTGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301992 | |
Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-75-2 | |
Record name | 51335-75-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate in the synthesis of the bisphosphonate alkylating agent described in the paper?
A1: The research paper describes the synthesis of a novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate. The synthesis starts with the decarbethoxylation of this compound []. This step is crucial as it removes the carboxylate groups and allows for further modifications of the molecule to ultimately arrive at the desired bisphosphonate structure.
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